molecular formula C9H12O2 B1298671 Bicyclo[3.3.1]nonane-3,7-dione CAS No. 770-15-0

Bicyclo[3.3.1]nonane-3,7-dione

Cat. No.: B1298671
CAS No.: 770-15-0
M. Wt: 152.19 g/mol
InChI Key: KIKCULSOJJAIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The high stability and formation of the supramolecular structures of the syn and anti isomers of the dioxime of bicyclo[3.3.1]nonane-3,7-dione were studied.

Scientific Research Applications

Synthesis and Chemical Properties

Bicyclo[3.3.1]nonane-3,7-dione and its derivatives have been a subject of interest in chemical synthesis. Inouye et al. (1987) described the preparation of Bicyclo[3.3.1]nonane-2,4-dione derivatives starting from Bicyclo[3.3.1]nonan-2-one (Inouye, Kojima, Owada, & Kakisawa, 1987). Additionally, the crystal structures of Bicyclo[3.3.1]nonane-2,6-dione and this compound have been analyzed to understand their phase changes at different temperatures, providing insights into their solid-state properties (Brunelli, Neumann, Fitch, & Mora, 2007).

Chiroptical Properties and Stereochemistry

The chiroptical properties and absolute configuration of Bicyclo[3.3.1]nonane-2,7-dione have been determined using circular dichroism spectroscopy and chemical correlation, highlighting the significance of these compounds in stereochemical studies (Butkus, Stončius, & Žilinskas, 2001).

Supramolecular Chemistry

Tosa et al. (2009) explored the formation and stability of H-bond-driven supramolecular architectures of the syn and anti isomers of the dioxime of this compound. Their study revealed the self-assembly of these isomers into distinct supramolecular structures, showcasing the potential of these compounds in the field of supramolecular chemistry (Tosa, Bende, Varga, Terec, Bratu, & Grosu, 2009).

Molecular Structure Analysis

The synthesis and molecular structure analysis of dibenzylidene derivatives of Bicyclo[3.3.1]nonane have been conducted, providing valuable data on the molecular geometry and chiroptical properties of these compounds (Stončius, Neniškis, Loganathan, & Wendt, 2015).

Potential Applications in Organic Synthesis

The utility of this compound in organic synthesis has been explored in various studies. For instance, its reaction with nitromethane under Michael reaction conditions was studied by Smirnov et al. (1981), demonstrating its reactivity and potential applications in organic synthesis (Smirnov, Klimova, & Sevost’yanova, 1981).

Mechanism of Action

Target of Action

Bicyclo[3.3.1]nonane-3,7-dione is a compound that has been found to have significant biological activity The primary targets of Bicyclo[33It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products .

Mode of Action

The exact mode of action of Bicyclo[33It is known that many derivatives of bicyclo[331]nonane are used in asymmetric catalysis or as potent anticancer entities . This suggests that this compound may interact with its targets to induce changes that could potentially have anticancer effects.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[33Given its potential anticancer properties , it can be inferred that this compound may affect pathways related to cell growth and proliferation.

Result of Action

The molecular and cellular effects of Bicyclo[33Given its potential anticancer properties , it can be inferred that this compound may induce changes at the molecular and cellular levels that inhibit cancer cell growth and proliferation.

Action Environment

covalent bonds . This suggests that the action of this compound may be influenced by its chemical environment.

Properties

IUPAC Name

bicyclo[3.3.1]nonane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-2-6-1-7(4-8)5-9(11)3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCULSOJJAIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349144
Record name bicyclo[3.3.1]nonane-3,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-15-0
Record name bicyclo[3.3.1]nonane-3,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate (19.2 g, 50 mmol) in an aqueous solution of 10 M HCl (50 mL), water (50 mL) and glacial acetic acid (100 mL) was heated at 130° C. for 6 h. After cooling at room temperature, the reaction mixture was poured onto crushed ice (200 mL) and extracted with DCM (4×200 mL). The combined organic layers were washed with an aqueous saturated solution of NaHCO3. The organic layer was dried over MgSO4, and concentrated under reduced pressure to give an orange solid. This crude product was dissolved in acetone and the salts which precipitated were filtered. Concentration of the filtrate and washing with Et2O afford the desired diketone (1) as a white solid (6.5 g, 85%).
Name
tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.1]nonane-3,7-dione
Reactant of Route 2
Bicyclo[3.3.1]nonane-3,7-dione
Reactant of Route 3
Bicyclo[3.3.1]nonane-3,7-dione
Reactant of Route 4
Bicyclo[3.3.1]nonane-3,7-dione
Reactant of Route 5
Bicyclo[3.3.1]nonane-3,7-dione
Reactant of Route 6
Bicyclo[3.3.1]nonane-3,7-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.